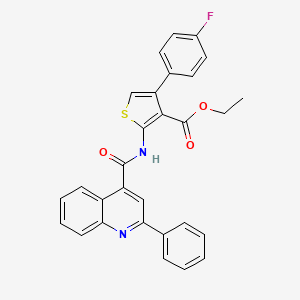
Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C29H21FN2O3S and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring , a quinoline moiety , and a carboxamide functional group , which contribute to its unique biological profile. The presence of the fluorophenyl group is particularly noteworthy, as fluorine substitution can enhance metabolic stability and influence the compound's interaction with biological targets.
Antiproliferative Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. These findings suggest its potential as a lead compound for cancer therapy.
In vitro studies have shown that the compound can inhibit cell proliferation effectively, with IC50 values indicating its potency in suppressing the growth of cancer cells. The mechanism of action may involve the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer cell survival.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with certain enzymes or receptors involved in cancer pathways. Techniques such as molecular docking and surface plasmon resonance are being employed to elucidate these interactions further.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Contains a fluorophenyl group | Antiproliferative activity | Fluorine substitution enhances metabolic stability |
| Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate | Nitro group substitution | Anticancer properties | Nitro group may enhance reactivity |
| Methyl 4-ethyl-5-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate | Contains an ethyl group | Potentially similar biological effects | Ethyl vs. methyl substitution affects solubility |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinoline derivatives, including those related to this compound. For example:
- Anticancer Activity : A study evaluated the anticancer properties of various quinoline derivatives, revealing that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and colon cancer cells (HT-29). The study highlighted the importance of functional groups in modulating biological activity .
- Mechanistic Insights : Research utilizing high-throughput screening identified small molecules that induce Oct3/4 expression, suggesting potential applications in stem cell biology and regenerative medicine . While not directly linked to the compound , these findings underscore the relevance of quinoline derivatives in diverse biological contexts.
- Inhibition Studies : Other studies have demonstrated that certain quinoline derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression . This suggests that this compound could also exhibit anti-inflammatory properties worth exploring.
属性
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21FN2O3S/c1-2-35-29(34)26-23(18-12-14-20(30)15-13-18)17-36-28(26)32-27(33)22-16-25(19-8-4-3-5-9-19)31-24-11-7-6-10-21(22)24/h3-17H,2H2,1H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRTFLNFFSSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














